molecular formula C12H12O B1606393 (4-Methylnaphthalen-1-yl)methanol CAS No. 57322-44-8

(4-Methylnaphthalen-1-yl)methanol

Cat. No.: B1606393
CAS No.: 57322-44-8
M. Wt: 172.22 g/mol
InChI Key: RRSGUDDGNKMFRY-UHFFFAOYSA-N
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Description

(4-Methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methyl group is attached to the fourth position and a methanol group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Mechanism of Action

Target of Action

It is known that methanol and its derivatives often interact with enzymes such ascytochrome P450s . These enzymes are involved in a wide range of biological processes, including the metabolism of xenobiotics, fatty acids, and steroids .

Mode of Action

It is known that methanol and its derivatives can undergooxidation reactions mediated by enzymes like cytochrome P450s . This process can lead to the formation of various metabolites, which can have different biological effects .

Biochemical Pathways

It is known that methanol and its derivatives can affect themetabolism of fatty acids and other biological molecules . The oxidation of these compounds can lead to changes in cellular processes and signaling pathways .

Pharmacokinetics

It is known that methanol and its derivatives are generallysoluble in organic solvents , which could potentially influence their absorption and distribution in the body. The metabolism of these compounds is often mediated by enzymes like cytochrome P450s .

Result of Action

It is known that the oxidation of methanol and its derivatives can lead to the formation of various metabolites . These metabolites can have different biological effects, depending on their structure and the cellular context .

Action Environment

The action, efficacy, and stability of (4-Methylnaphthalen-1-yl)methanol can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of this compound, potentially influencing its absorption and distribution in the body . Additionally, the activity of enzymes like cytochrome P450s, which are involved in the metabolism of this compound, can be affected by various factors, including pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

(4-Methylnaphthalen-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 BM3 variant F87V, which is known for its ability to catalyze hydroxylation reactions with high regio- and stereo-specificity . This interaction leads to the formation of hydroxylated derivatives, which are crucial for further biochemical transformations. Additionally, this compound can interact with polycyclic aromatic hydrocarbon-dihydroxylating dioxygenase, an enzyme that facilitates the bioconversion of polycyclic aromatic hydrocarbons .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species, which in turn can modulate signaling pathways and gene expression . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes . This binding can result in the hydroxylation of the naphthalene ring, producing hydroxylated derivatives that can further participate in biochemical reactions. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic enzymes and signaling pathways . These temporal effects are crucial for understanding the compound’s behavior in different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, this compound can cause toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These derivatives can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate, which facilitates their excretion from the body . The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is important for understanding its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylnaphthalen-1-yl)methanol can be synthesized through several methods. One common method involves the oxidation of 4-methylnaphthalene using a suitable oxidizing agent to form 4-methylnaphthalen-1-ylmethanol. Another method involves the reduction of 4-methylnaphthalen-1-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methylnaphthalene in the presence of a suitable catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylnaphthalen-1-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylnaphthalen-1-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSGUDDGNKMFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299154
Record name (4-methylnaphthalen-1-yl)methanol
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57322-44-8
Record name 4-Methyl-1-naphthalenemethanol
Source CAS Common Chemistry
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Record name NSC 128466
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Record name 57322-44-8
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Record name (4-methylnaphthalen-1-yl)methanol
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Record name 4-METHYL-1-NAPHTHALENEMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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